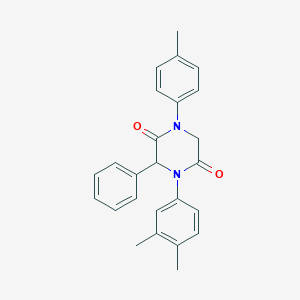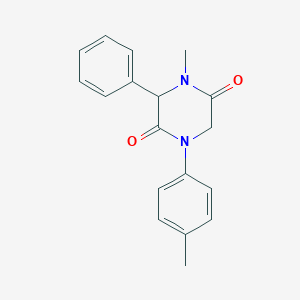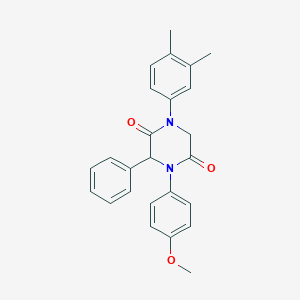![molecular formula C27H26N2O2 B242498 1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)
1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound A or A-841720, and its chemical structure is C31H31N2O2.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation in the brain, and the protection of neurons from damage. In addition, Compound A has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Compound A in lab experiments is its potent anti-cancer properties. However, one of the limitations of using Compound A is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Compound A, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level.
In conclusion, 1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione or Compound A is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of Compound A involves a multi-step process that includes the reaction of 1-(3,4-dimethylphenyl)piperazine with 1-(4-bromophenyl)-2-phenylethene, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 1,3-cyclohexanedione.
Applications De Recherche Scientifique
Compound A has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Several studies have shown that Compound A has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. In addition, Compound A has been shown to have neuroprotective effects and can reduce inflammation in the brain.
Propriétés
Formule moléculaire |
C27H26N2O2 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-4-phenyl-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C27H26N2O2/c1-19-14-15-24(17-20(19)2)28-18-25(30)29(23-12-8-5-9-13-23)26(27(28)31)21(3)16-22-10-6-4-7-11-22/h4-17,26H,18H2,1-3H3/b21-16+ |
Clé InChI |
CJZXHVJIJJXSKJ-LTGZKZEYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)/C(=C/C3=CC=CC=C3)/C)C4=CC=CC=C4)C |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


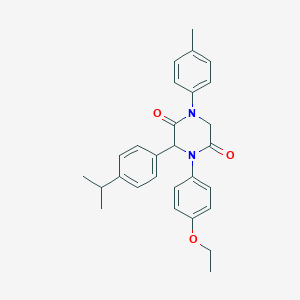

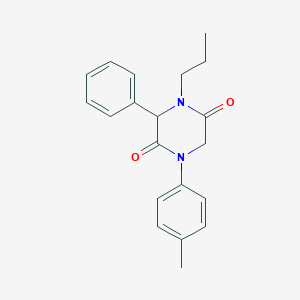

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)


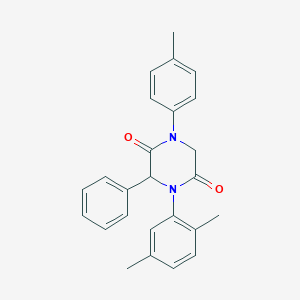
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
